4-Ethylpyridine 1-oxide

Description

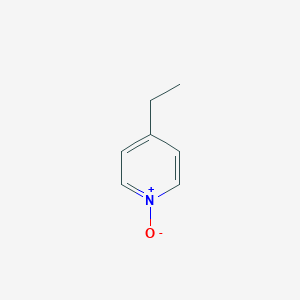

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJRXOXKSUBBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-55-9 | |

| Record name | Pyridine, 4-ethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-ethyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-ethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Ethylpyridine 1-oxide (CAS 14906-55-9)

The Functional Pivot in Heterocyclic Synthesis

Executive Summary

4-Ethylpyridine 1-oxide (CAS 14906-55-9) represents a critical "chemical pivot" in heterocyclic chemistry. While the parent pyridine ring is electron-deficient and resistant to electrophilic attack, the introduction of the N-oxide moiety drastically alters this electronic landscape. It serves a dual purpose: it activates the ring toward both electrophilic (at C-2/C-6) and nucleophilic substitution (at C-4), and crucially, it enables the functionalization of the alkyl side chain via the Boekelheide rearrangement. This guide details the physicochemical properties, synthesis, and strategic utility of this compound in drug discovery and material science.[1][2]

Molecular Architecture & Physicochemical Profile[3]

The N-oxide functionality creates a dipole where the oxygen acts as an electron donor to the ring (via resonance) and an electron withdrawer (via induction). This push-pull mechanism is what makes 4-ethylpyridine 1-oxide a versatile intermediate.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 14906-55-9 | |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Appearance | White to off-white solid | Hygroscopic; often appears as an oil if impure or wet. |

| Melting Point | 110.0 – 111.5 °C | Distinct from free base (liquid). |

| Boiling Point | 155 °C @ 12 Torr | |

| Solubility | DCM, Chloroform, Methanol, Water | High polarity due to N-O bond. |

| pKa | ~0.79 (Conjugate acid) | Less basic than 4-ethylpyridine (pKa ~6.0). |

Technical Insight: The melting point is a critical purity indicator. While the free base (4-ethylpyridine) is a liquid at room temperature, the N-oxide must be a solid. If your sample is a liquid, it likely contains significant water or unreacted starting material.

Synthetic Pathways: Oxidation Protocols[3]

The synthesis of 4-ethylpyridine 1-oxide is an oxidative process. Two primary protocols exist: the scalable "Green" method using Hydrogen Peroxide and the laboratory-scale method using m-CPBA.

Protocol A: Scalable Oxidation (H₂O₂/Acetic Acid)

Best for: Multi-gram to Kilogram scale synthesis.

Reagents:

-

Hydrogen Peroxide (30% aq., 1.5 – 2.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Methodology:

-

Dissolution: Dissolve 4-ethylpyridine in glacial acetic acid (3-5 volumes).

-

Addition: Slowly add H₂O₂ at room temperature.

-

Reaction: Heat to 70–80°C for 6–12 hours. Monitor by TLC or HPLC.

-

Quenching (Critical): Cool to room temperature. Verify peroxide consumption (starch-iodide test). If peroxides remain, quench with sodium sulfite.

-

Workup: Concentrate under reduced pressure to remove acetic acid. Basify the residue with Na₂CO₃ (aq) to pH 8–9. Extract with Chloroform or DCM.

-

Purification: Recrystallize from acetone/ether or ethyl acetate.

Protocol B: Laboratory Scale (m-CPBA)

Best for: Small scale, high purity requirements.

Methodology: Dissolve 4-ethylpyridine in DCM (0°C). Add m-CPBA (1.1 eq) portion-wise. Stir at RT for 3 hours. Wash with NaHCO₃ to remove m-chlorobenzoic acid byproduct.

Figure 1: Step-by-step workflow for the scalable synthesis of 4-Ethylpyridine 1-oxide via peracetic acid oxidation.

Reactivity & The Boekelheide Rearrangement[9]

The defining utility of 4-ethylpyridine 1-oxide is its ability to undergo the Boekelheide Rearrangement . This reaction transforms the alkyl side chain into a functionalized alcohol or ester, a transformation that is difficult to achieve directly on the pyridine ring.

The Mechanism

The reaction typically employs an anhydride (e.g., Acetic Anhydride or Trifluoroacetic Anhydride).[5]

-

O-Acylation: The N-oxide oxygen attacks the anhydride, forming an N-acetoxypyridinium cation.

-

Deprotonation: A base (often the acetate counter-ion) removes a proton from the

-carbon of the ethyl group, forming an anhydrobase (enamine-like intermediate). -

[3,3]-Sigmatropic Rearrangement: This is the key step.[5] The acetoxy group migrates from the nitrogen to the side chain carbon, restoring aromaticity.

-

Hydrolysis: The resulting ester is hydrolyzed to yield 1-(4-pyridyl)ethanol derivatives.

Research Note: Use Trifluoroacetic Anhydride (TFAA) for milder conditions (room temperature) compared to Acetic Anhydride (reflux).[5] This is crucial for temperature-sensitive substrates [1].

Figure 2: Mechanistic pathway of the Boekelheide Rearrangement, converting the N-oxide to a side-chain functionalized ester.

Strategic Applications in Drug Development

1. Late-Stage Functionalization

In medicinal chemistry, 4-ethylpyridine 1-oxide serves as a precursor to 4-vinylpyridine (via dehydration of the alcohol obtained from Boekelheide rearrangement). Vinylpyridines are essential monomers for hydrogels and drug-delivery polymers.

2. Bioisosteres and Metabolites

Pyridine N-oxides are often investigated as prodrugs or active metabolites. The N-oxide moiety increases water solubility compared to the parent pyridine and can act as a hydrogen bond acceptor in protein-ligand interactions. It is a structural motif found in coagulation factor Xa inhibitors and various antimicrobial agents [2].

3. C-H Activation

The N-oxide directs palladium-catalyzed C-H activation to the 2-position. While the 4-position is blocked by the ethyl group, the 2-position becomes highly activated for arylation or olefination, allowing for the rapid construction of 2,4-disubstituted pyridine libraries.

Safety & Handling (E-E-A-T Compliance)

Hazard Classification (GHS):

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle within a certified chemical fume hood. The compound is hygroscopic and dust/vapors can be irritating.

-

Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which degrades the solid into an oil.

References

-

Boekelheide Reaction Mechanism: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954 , 76(5), 1286–1291.[5]

-

Medicinal Chemistry of N-Oxides: Miele, G. et al. "Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents." Journal of Medicinal Chemistry, 2019 .

-

Physical Properties & Safety: PubChem Compound Summary for CID 84683, 4-Ethylpyridine 1-oxide.

-

CAS Registry Data: CAS Common Chemistry, 4-Ethylpyridine 1-oxide (14906-55-9).[11]

Sources

- 1. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China – Buy 4-Ethylpyridine Online [pipzine-chem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 4-ethylpyridine 1-oxide (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 4. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]

- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to 4-Ethylpyridine 1-oxide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpyridine 1-oxide is a heterocyclic compound with the molecular formula C₇H₉NO. As a derivative of pyridine, it belongs to the class of aromatic amine oxides. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a versatile handle for further chemical modifications. This guide provides a comprehensive overview of 4-ethylpyridine 1-oxide, focusing on its synthesis, molecular weight, spectroscopic characterization, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of 4-Ethylpyridine 1-oxide is fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem[1] |

| Molecular Weight | 123.15 g/mol | PubChem[1] |

| CAS Number | 14906-55-9 | PubChem[1] |

| IUPAC Name | 4-ethyl-1-oxidopyridin-1-ium | PubChem[1] |

| Synonyms | 4-Ethylpyridine N-oxide | PubChem[1] |

| Appearance | White Solid | Pharmaffiliates |

| logP (predicted) | 0.882 | Cheméo[2] |

| Water Solubility (predicted) | log10WS = -3.80 | Cheméo[2] |

The molecular weight of 123.15 g/mol is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.[1] The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity, which is an important factor in drug design for predicting membrane permeability and pharmacokinetic properties.[2]

Synthesis of 4-Ethylpyridine 1-oxide

The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the N-oxidation of its precursor, 4-ethylpyridine. This transformation is a common and well-established reaction in heterocyclic chemistry. The general principle involves the treatment of the pyridine derivative with an oxidizing agent, most commonly a peroxy acid.

Causality Behind Experimental Choices

The choice of the oxidizing agent is critical for the success of the N-oxidation reaction. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are preferred due to their reactivity and selectivity. m-CPBA is often favored in laboratory settings for its ease of handling as a solid, while peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a cost-effective option for larger-scale synthesis.[3] The reaction is typically carried out in a suitable solvent that can dissolve both the starting material and the oxidizing agent, such as dichloromethane for m-CPBA or acetic acid for peracetic acid.

Experimental Protocol: N-Oxidation using m-CPBA

This protocol provides a step-by-step methodology for the synthesis of 4-Ethylpyridine 1-oxide using m-CPBA.

Materials:

-

4-Ethylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-ethylpyridine (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-Ethylpyridine 1-oxide.

Spectroscopic Characterization

The structural elucidation and confirmation of 4-Ethylpyridine 1-oxide are achieved through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Ethyl group (-CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H, for the -CH₃) and a quartet at approximately 2.6-2.8 ppm (2H, for the -CH₂-).

-

Pyridine ring protons: Two sets of doublets are expected. The protons at the 2- and 6-positions (adjacent to the nitrogen) will be shifted downfield to approximately 8.1-8.3 ppm due to the deshielding effect of the N-oxide group. The protons at the 3- and 5-positions will appear at approximately 7.1-7.3 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Ethyl group (-CH₂CH₃): The -CH₃ carbon is expected around 12-14 ppm, and the -CH₂- carbon around 28-30 ppm.

-

Pyridine ring carbons: The carbon at the 4-position (bearing the ethyl group) will be significantly deshielded and is predicted to be around 148-150 ppm. The carbons at the 2- and 6-positions are expected around 138-140 ppm, while the carbons at the 3- and 5-positions should appear around 125-127 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Ethylpyridine 1-oxide is expected to show characteristic absorption bands that confirm its structure.

Expected Characteristic IR Peaks:

-

N-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the N-O stretching vibration in pyridine N-oxides.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 4-Ethylpyridine 1-oxide.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 123, corresponding to the molecular weight of the compound.

-

Loss of Oxygen ([M-16]⁺): A common fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a fragment ion at m/z 107, corresponding to the 4-ethylpyridine radical cation.

-

Loss of Ethyl Group ([M-29]⁺): Fragmentation of the ethyl group can lead to a peak at m/z 94.

-

Loss of Hydroxyl Radical ([M-OH]⁺): Rearrangement and loss of a hydroxyl radical can also occur, particularly in 2-substituted pyridine N-oxides, and may be observed to a lesser extent in the 4-substituted isomer.[4]

Reactivity and Synthetic Utility

The N-oxide functionality in 4-Ethylpyridine 1-oxide significantly modifies the reactivity of the pyridine ring compared to its parent compound, 4-ethylpyridine.

Electrophilic Aromatic Substitution

The N-oxide group is an activating group and directs electrophilic substitution to the 4-position of the pyridine ring. This is due to the resonance contribution of the N-oxide oxygen, which increases the electron density at the 2- and 4-positions. However, since the 4-position is already substituted in 4-ethylpyridine 1-oxide, electrophilic attack is less facile but can occur at the 2- and 6-positions under forcing conditions.

Nucleophilic Aromatic Substitution

Conversely, the N-oxide group activates the 2- and 6-positions towards nucleophilic attack.[5] This is a synthetically valuable property, as it allows for the introduction of a wide range of nucleophiles at these positions, which is often difficult to achieve with the parent pyridine. For example, treatment with phosphorus oxychloride can introduce a chlorine atom at the 2-position.[5]

Applications in Drug Development and Research

Pyridine and its derivatives are prevalent scaffolds in many approved pharmaceuticals.[6] The N-oxide functionality can be used as a strategic element in drug design to modulate physicochemical properties, alter metabolic pathways, or serve as a handle for further derivatization.

While specific applications of 4-ethylpyridine 1-oxide are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of important drugs suggests its potential utility. For instance, derivatives of 4-methylpyridine, a close analog, are used in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[7][8] This suggests that 4-ethylpyridine 1-oxide could be explored as a starting material for the synthesis of novel kinase inhibitors or other biologically active molecules.

Furthermore, some pyridine N-oxides have been shown to possess biological activity themselves. For example, various substituted pyridine N-oxides have been screened for anticancer and antibacterial properties.[9] The unique electronic and steric properties of the ethyl group in 4-ethylpyridine 1-oxide make it an interesting candidate for inclusion in screening libraries for the discovery of new therapeutic agents.

Safety and Handling

4-Ethylpyridine 1-oxide is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

GHS Hazard Statements: [1]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The precursor, 4-ethylpyridine, is a flammable liquid and also causes skin, eye, and respiratory irritation.[10] Standard safety protocols for handling flammable and corrosive chemicals should be strictly followed.

Conclusion

4-Ethylpyridine 1-oxide, with a molecular weight of 123.15 g/mol , is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its synthesis via N-oxidation of 4-ethylpyridine is a straightforward process. The N-oxide functionality imparts unique reactivity to the pyridine ring, enabling a range of chemical transformations that are not readily achievable with the parent pyridine. While its direct applications are not yet widely reported, its structural features suggest its potential as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and drug development.

References

-

Pipzine Chemicals. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Available from: [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate), synyhesized by synergic action of H-MOR (400-410 nm) and MW (450 W, 2450 MHz) irradiation in esterification reaction of pyridine-4-carboxylic acid (isonicotinic acid); molar ratio v(INA)/v(C2H5OH) = 1/11,5, reaction atmosphere-argon, reaction temperature was 80˚C, duration of run-2 h. Available from: [Link]

-

PubChem. Pyridine, 4-ethyl-, 1-oxide. Available from: [Link]

-

Wikipedia. Pyridine-N-oxide. Available from: [Link]

-

PubChem. 4-Ethylpyridine. Available from: [Link]

-

Organic Syntheses. pyridine-n-oxide. Available from: [Link]

-

YouTube. Reactivity of Pyridine-N-Oxide. Available from: [Link]

-

PubChem. Pyridine N-Oxide. Available from: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

-

ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available from: [Link]

-

ResearchGate. Screening of Pyridine N-Oxides a. Available from: [Link]

- Google Patents. Synthesis of pharmaceutically useful pyridine derivatives.

-

Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Available from: [Link]

- Google Patents. Synthesis process of pyridine-N-oxide.

-

Cheméo. Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). Available from: [Link]

- Google Patents. Synthesis of pyridine-N-oxide.

- Googleapis.com. WO 2013/024394 Al.

-

ChemSynthesis. 4-ethylpyridine - 536-75-4, C7H9N, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mjcce.org.mk [mjcce.org.mk]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Ethylpyridine 1-oxide

This guide provides a comprehensive overview of the essential physical properties of 4-Ethylpyridine 1-oxide (CAS No: 14906-55-9), a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document delves into the causality behind its physical characteristics, provides field-proven insights, and outlines methodologies for its characterization and safe handling.

Introduction

4-Ethylpyridine 1-oxide, a derivative of pyridine, presents a unique set of physicochemical characteristics owing to the introduction of a polar N-oxide functional group and a nonpolar ethyl substituent on the pyridine ring. This modification significantly alters the electronic distribution and intermolecular forces compared to its parent compound, 4-ethylpyridine, thereby influencing its physical state, solubility, and reactivity. Understanding these properties is paramount for its effective application in medicinal chemistry as a potential therapeutic agent or intermediate and in materials science. The N-oxide group, being a strong hydrogen bond acceptor, enhances the polarity and aqueous solubility of the molecule, a critical factor in drug design and formulation.

Molecular Structure and its Influence on Physical Properties

The molecular structure of 4-Ethylpyridine 1-oxide is central to its physical behavior. The planar aromatic pyridine ring is appended with an ethyl group at the 4-position and an oxygen atom coordinated to the nitrogen atom. This N-oxide bond is polar covalent, with a significant dipole moment, contributing to the compound's solid-state at room temperature and its solubility in polar solvents.

Caption: Molecular structure of 4-Ethylpyridine 1-oxide.

Core Physical Properties

A summary of the key physical properties of 4-Ethylpyridine 1-oxide is presented below. It is crucial to distinguish between experimentally determined and predicted values for accurate application.

| Property | Value | Source(s) | Notes |

| Molecular Formula | C₇H₉NO | [1][2] | - |

| Molecular Weight | 123.15 g/mol | [1][2] | - |

| CAS Number | 14906-55-9 | [1][3] | - |

| Appearance | White solid | [1][2] | - |

| Melting Point | 100-120 °C | [3] | Broad range, further purification may be necessary. |

| Boiling Point | 155 °C at 12 Torr | [3] | Decomposes at atmospheric pressure. |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [3] | Experimental value not available. |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [3] | - |

| pKa (Conjugate Acid) | 1.30 ± 0.10 (Predicted) | [3] | The N-oxide group is weakly basic. |

Experimental Protocols: Synthesis and Purification

The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the N-oxidation of 4-ethylpyridine. This reaction is a cornerstone of pyridine chemistry, and its understanding is vital for producing high-purity material for research and development.

Synthesis of 4-Ethylpyridine 1-oxide

Principle: The lone pair of electrons on the nitrogen atom of the pyridine ring attacks an electrophilic oxygen atom from an oxidizing agent, typically a peroxy acid. The choice of the oxidizing agent and reaction conditions is critical to prevent side reactions, such as oxidation of the ethyl group.

Reagents:

-

4-Ethylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-ethylpyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-Ethylpyridine 1-oxide can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as acetone.

-

Slowly add a less polar solvent, like diethyl ether, until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3]

Caption: Experimental workflow for the synthesis and purification of 4-Ethylpyridine 1-oxide.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Ethylpyridine 1-oxide.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the pyridine ring. The electron-withdrawing effect of the N-oxide group will cause a downfield shift of the ring protons compared to 4-ethylpyridine.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the nitrogen and the ethyl group will have distinct chemical shifts.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, C=C and C=N stretching vibrations of the pyridine ring, and a strong characteristic band for the N-O stretching vibration.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol or water is expected to show absorption bands corresponding to the π → π* electronic transitions of the aromatic system.

Safety and Handling

4-Ethylpyridine 1-oxide is classified as a hazardous substance and requires careful handling.[2]

-

Health Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 4-Ethylpyridine 1-oxide, underpinned by an understanding of its molecular structure. While some experimental data remains to be definitively determined, the information presented here, including a robust synthesis and purification protocol, offers a solid foundation for researchers and drug development professionals working with this compound. Adherence to the outlined safety and handling procedures is imperative to ensure a safe laboratory environment.

References

-

ChemSynthesis. (2026). 4-ethylpyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Ethylpyridine 1-Oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-ethylpyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-ethylpyridine 1-oxide (C7H9NO). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 4-ethyl-, 1-oxide. Retrieved from [Link]

-

Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

ResearchGate. (2008). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 4-ethyl- (CAS 536-75-4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point of 4-Ethylpyridine 1-oxide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 4-Ethylpyridine 1-oxide (CAS No. 14906-55-9), a key physical property for its application in research and development. Beyond a simple statement of the value, this document delves into the experimental determination of the melting point, the factors influencing it, and the necessary protocols for synthesis and purification that ensure the integrity of this critical parameter.

Physicochemical Properties of 4-Ethylpyridine 1-oxide

4-Ethylpyridine 1-oxide is a pyridine N-oxide derivative with an ethyl substituent at the 4-position of the pyridine ring. This modification significantly influences its physical and chemical properties compared to the parent pyridine N-oxide.

| Property | 4-Ethylpyridine 1-oxide | Pyridine 1-oxide | 4-Methylpyridine 1-oxide |

| CAS Number | 14906-55-9 | 694-59-7 | 1003-67-4 |

| Molecular Formula | C7H9NO | C5H5NO | C6H7NO |

| Molecular Weight | 123.15 g/mol | 95.10 g/mol | 109.13 g/mol |

| Appearance | White Solid | Colorless, hygroscopic solid | Crystals |

| Melting Point (°C) | 110.0 - 111.5 | 65 - 66 | 182 - 185 |

The melting point of 4-Ethylpyridine 1-oxide is reported to be in the range of 110.0 - 111.5 °C . Another source provides a broader range of 100-120 °C, which may reflect variations in purity. This value is a critical parameter for material handling, formulation development, and quality control.

The Significance of the 4-Ethyl Substituent on Melting Point

The introduction of an ethyl group at the 4-position of the pyridine N-oxide ring has a notable impact on its melting point. Compared to the unsubstituted pyridine 1-oxide (m.p. 65-66 °C)[1], the melting point of 4-ethylpyridine 1-oxide is significantly higher. This can be attributed to several factors:

-

Increased Molecular Weight and van der Waals Forces: The ethyl group increases the overall molecular weight and surface area, leading to stronger intermolecular van der Waals forces that require more energy to overcome during the melting process.

-

Crystal Packing: The shape and symmetry of the molecule influence how it packs in the crystal lattice. The ethyl group can affect this packing, potentially leading to a more stable and higher-melting crystal structure.

-

Dipole Moment: While the N-oxide group introduces a significant dipole moment, the alkyl substituent can subtly modify the overall molecular dipole, which in turn affects intermolecular electrostatic interactions in the solid state.

Interestingly, 4-methylpyridine 1-oxide has an even higher melting point (182-185 °C)[2][3] than the 4-ethyl derivative. This non-linear trend suggests that the interplay of molecular size, shape, and crystal packing efficiency is complex and not solely dependent on the size of the alkyl group.

Synthesis of 4-Ethylpyridine 1-oxide: A Representative Protocol

The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the N-oxidation of 4-ethylpyridine. A common and effective method utilizes hydrogen peroxide in the presence of an acid, such as acetic acid.[4][5][6][7]

Caption: General workflow for the synthesis of 4-Ethylpyridine 1-oxide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine in glacial acetic acid.

-

Addition of Oxidant: Slowly add a 30-35% aqueous solution of hydrogen peroxide to the stirred solution. The addition should be done cautiously to control the exothermic reaction, maintaining the temperature within a safe range, typically between 70-80 °C.

-

Reaction Monitoring: Heat the reaction mixture at 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a suitable base, such as sodium carbonate or sodium hydroxide solution, while keeping the mixture cool in an ice bath.

-

Isolation: The product can be isolated by extraction with an appropriate organic solvent, such as chloroform or ethyl acetate.

-

Purification: The crude product is then purified, typically by recrystallization, to obtain 4-Ethylpyridine 1-oxide of high purity.

Purification by Recrystallization: Achieving an Accurate Melting Point

The purity of 4-Ethylpyridine 1-oxide is paramount for obtaining a sharp and accurate melting point. Recrystallization is a standard and effective method for purification. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyridine N-oxide derivatives, common solvent systems include:

-

Acetone: Often used for recrystallizing nitropyridine N-oxides.

-

Diethyl Ether: Can be a suitable solvent for the crystallization of some pyridine N-oxides.

-

Hexane/Acetone or Hexane/Ethyl Acetate mixtures: A solvent-antisolvent system can be effective. The compound is dissolved in a good solvent (e.g., acetone or ethyl acetate), and a poor solvent (e.g., hexane) is slowly added to induce crystallization.[8]

Recrystallization Protocol:

-

Dissolve the crude 4-Ethylpyridine 1-oxide in a minimal amount of a suitable hot solvent.

-

If the solution is colored, treat it with a small amount of activated charcoal and filter it hot.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly under vacuum to remove any residual solvent.

Caption: Key steps in the purification of 4-Ethylpyridine 1-oxide by recrystallization.

Analytical Characterization and Melting Point Determination

To ensure the identity and purity of the synthesized 4-Ethylpyridine 1-oxide, and thus the validity of the measured melting point, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons on the pyridine ring and the ethyl group. For the related 4-methylpyridine N-oxide, the aromatic protons typically appear as two doublets, and the methyl protons as a singlet.[9] For 4-ethylpyridine 1-oxide, one would expect to see two doublets for the aromatic protons, a quartet for the methylene protons, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. For 4-methylpyridine N-oxide, characteristic peaks are observed for the methyl carbon and the aromatic carbons.[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N-O stretching vibration, typically in the region of 1200-1300 cm⁻¹, as well as vibrations associated with the aromatic ring and the C-H bonds of the ethyl group.

-

Melting Point Analysis: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range of 1-2 °C is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Conclusion

The melting point of 4-Ethylpyridine 1-oxide is a fundamental physical property that is critically dependent on the purity of the material. A thorough understanding of its synthesis, purification, and characterization is essential for researchers and developers who utilize this compound. The provided protocols and analytical insights serve as a valuable resource for ensuring the quality and consistency of 4-Ethylpyridine 1-oxide in scientific applications.

References

- CN1982297A - Synthesis of pyridine-N-oxide - Google P

- Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (URL not available)

- EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google P

- FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),...

- N-oxidation of Pyridine Derivatives - Supporting Inform

- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr

- pyridine-n-oxide - Organic Syntheses Procedure. (URL not available)

- Pyridine, 1-oxide - the NIST WebBook - National Institute of Standards and Technology. (URL not available)

- 4-Methylpyridine N-oxide 98 1003-67-4 - Sigma-Aldrich. (URL not available)

- Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst | Request PDF - ResearchG

- FTIR spectrum for Pyridine | Download Table - ResearchG

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL not available)

- Pyridine-N-oxide - Wikipedia. (URL not available)

- CN102249995A - Synthetic method for preparing pyridine N-oxide - Google P

-

Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[10]pyrroles and non-ionic surfactants - PubMed. (URL not available)

- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - MDPI. (URL not available)

- 4-Methylpyridine(108-89-4) 13C NMR spectrum - ChemicalBook. (URL not available)

- Pyridine, 4-ethyl- - the NIST WebBook - National Institute of Standards and Technology. (URL not available)

- In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: general considerations for the identification of acid sites on surfaces of finely divided metal oxides | Semantic Scholar. (URL not available)

- 1003-67-4(4-Picoline-N-oxide) Product Description - ChemicalBook. (URL not available)

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum - ChemicalBook. (URL not available)

- Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchG

- 4-Ethylpyridine(536-75-4) 1H NMR spectrum - ChemicalBook. (URL not available)

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. 4-甲基吡啶-N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1003-67-4 CAS MSDS (4-Picoline-N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethylpyridine 1-oxide: Physicochemical Properties, Synthesis, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Ethylpyridine 1-oxide, a heterocyclic compound of interest in synthetic chemistry and drug development. The document details its key physicochemical properties, with a particular focus on its boiling point under reduced pressure. A detailed exposition of a robust laboratory-scale synthesis and purification protocol is presented, grounded in established chemical principles. Furthermore, this guide emphasizes the critical aspects of safe handling, storage, and disposal of 4-Ethylpyridine 1-oxide, ensuring adherence to the highest standards of laboratory safety.

Introduction

4-Ethylpyridine 1-oxide belongs to the class of pyridine N-oxides, which are aromatic heterocyclic compounds containing a formally positive-charged nitrogen atom and a negative-charged oxygen atom. This N-O bond significantly alters the electronic properties of the pyridine ring, influencing its reactivity and physical characteristics. Pyridine N-oxides are versatile intermediates in organic synthesis, serving as precursors to a variety of substituted pyridines that are challenging to synthesize directly. Their utility spans from pharmaceutical research, where the pyridine motif is a common scaffold in drug molecules, to materials science. An in-depth understanding of the properties and synthesis of specific derivatives like 4-Ethylpyridine 1-oxide is crucial for its effective application in these fields.

Physicochemical Properties of 4-Ethylpyridine 1-oxide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section outlines the key physical and chemical characteristics of 4-Ethylpyridine 1-oxide.

Boiling Point and Thermal Stability

The boiling point of a substance is a critical parameter for its purification by distillation and for understanding its volatility. For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is essential.

Boiling Point: 155 °C at a pressure of 12 Torr.

This property indicates that 4-Ethylpyridine 1-oxide is a relatively high-boiling liquid under atmospheric pressure and is best purified by vacuum distillation to prevent thermal decomposition.

Other Key Properties

A summary of other important physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | PubChem[1] |

| Molecular Weight | 123.15 g/mol | PubChem[1] |

| Appearance | White Solid | Pharmaffiliates[2] |

| Melting Point | 100-120 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | |

| CAS Number | 14906-55-9 | PubChem[1] |

Synthesis and Purification of 4-Ethylpyridine 1-oxide

The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the oxidation of the parent pyridine, 4-ethylpyridine. Several oxidizing agents can be employed for this transformation, with hydrogen peroxide in acetic acid being a common and effective choice[3]. The following protocol is a representative procedure based on established methods for the N-oxidation of pyridines[4].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4-Ethylpyridine 1-oxide.

Experimental Protocol: Synthesis

Materials:

-

4-Ethylpyridine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (w/w)

-

Sodium Carbonate (or other suitable base for neutralization)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylpyridine and glacial acetic acid. The acetic acid acts as a solvent and catalyst for the oxidation.

-

Oxidation: Slowly add 30% hydrogen peroxide to the stirred solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction. After the addition is complete, heat the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Ethylpyridine 1-oxide.

Experimental Protocol: Purification by Vacuum Distillation

Rationale: Given the boiling point of 155 °C at 12 Torr, vacuum distillation is the preferred method for purifying 4-Ethylpyridine 1-oxide, as it allows for distillation at a lower temperature, thus preventing potential decomposition that might occur at its atmospheric boiling point.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Receiving flask

-

Thermometer

-

Vacuum pump with a pressure gauge and cold trap

Procedure:

-

Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

-

Sample Charging: Place the crude 4-Ethylpyridine 1-oxide into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure (around 12 Torr) is reached and stable, gradually heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills over at a constant temperature of approximately 155 °C. Discard any initial lower-boiling fractions.

-

Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory. The following guidelines are based on the known hazards of pyridine derivatives and available GHS classifications for 4-Ethylpyridine 1-oxide[1].

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral | Warning | H302: Harmful if swallowed[1] | |

| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1] | |

| Serious eye damage/eye irritation | Danger | H318: Causes serious eye damage[1] | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |

Safe Handling Protocol

-

Engineering Controls: All manipulations of 4-Ethylpyridine 1-oxide should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, consider additional protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of 4-Ethylpyridine 1-oxide, focusing on its boiling point and other essential physicochemical properties. The provided synthesis and purification protocols, based on established methodologies, offer a practical framework for laboratory preparation. Adherence to the outlined safety procedures is paramount to ensure the well-being of researchers and the integrity of the experimental work. As a versatile synthetic intermediate, a thorough understanding of 4-Ethylpyridine 1-oxide will undoubtedly facilitate its broader application in the advancement of chemical synthesis and drug discovery.

References

- Organic Syntheses. 4-ethylpyridine.

- Google Patents. Synthesis of pyridine-N-oxide.

-

PubChem. Pyridine, 4-ethyl-, 1-oxide. Retrieved from [Link]

-

Organic Syntheses. pyridine-n-oxide. Retrieved from [Link]

-

PubChem. 4-Ethylpyridine. Retrieved from [Link]

-

Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

UCT Science. SOP: CRYSTALLIZATION. Retrieved from [Link]

-

ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]

-

University of Rochester. Guide for crystallization. Retrieved from [Link]

-

YorkSpace. SUSTAINABLE SYNTHESIS OF 4-ACYLPYRIDINES THROUGH AIR OXIDATION OF DEAROMATIZED 4-ALKYLPYRIDINES. Retrieved from [Link]

-

RACO. Utility of 4-(4-acetoaminophenyl)-4- oxo-but-2-enoic acid to prepare Pyran and Pyridine derivatives. Retrieved from [Link]

-

Baran Lab. Pyridine N-Oxides. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

-

UCT Science. SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Pharmaffiliates. 4-Ethylpyridine 1-Oxide. Retrieved from [Link]

-

YouTube. Recrystallization- Organic Chemistry Lab- purification. Retrieved from [Link]

-

ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

-

NJ.gov. HAZARD SUMMARY. Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Ethylpyridine 1-oxide in Methanol

This guide provides a comprehensive technical overview of the solubility of 4-ethylpyridine 1-oxide in methanol, designed for researchers, scientists, and professionals in drug development. The focus is on the fundamental principles governing this solubility and a practical, field-proven methodology for its quantitative determination.

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-ethylpyridine 1-oxide, in various solvents is a cornerstone of process chemistry and formulation development. Methanol, a polar protic solvent, is frequently employed in organic synthesis and purification. This document elucidates the physicochemical basis for the solubility of 4-ethylpyridine 1-oxide in methanol and provides a robust, self-validating experimental protocol for its precise quantification. While qualitative data confirms the solubility of 4-ethylpyridine 1-oxide in methanol, this guide empowers researchers to generate precise quantitative data tailored to their specific experimental conditions.[1][2]

Physicochemical Properties: Solute and Solvent

The solubility of a compound is dictated by the interplay of its own physical and chemical properties with those of the solvent. A "like dissolves like" principle generally applies, where polar solutes tend to dissolve in polar solvents.[3]

4-Ethylpyridine 1-oxide: A Profile

4-Ethylpyridine 1-oxide is a heterocyclic compound with a distinct molecular architecture that influences its solubility. Key properties are summarized in Table 1. The presence of the N-oxide group introduces significant polarity to the pyridine ring, making it more amenable to interaction with polar solvents.

Table 1: Physicochemical Properties of 4-Ethylpyridine 1-oxide

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem[4] |

| Molecular Weight | 123.15 g/mol | PubChem[4] |

| Melting Point | 100-120 °C | ChemicalBook[1][2] |

| Boiling Point | 155 °C at 12 Torr | ChemicalBook[1][2] |

| Form | Solid | ChemicalBook[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

Methanol: The Solvent

Methanol (CH₃OH) is the simplest alcohol and is a colorless, volatile liquid.[5] Its utility as a solvent stems from its polarity and its ability to act as both a hydrogen bond donor and acceptor. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of Methanol

| Property | Value | Source |

| Molecular Formula | CH₄O | PubChem[5] |

| Molecular Weight | 32.04 g/mol | PubChem[5] |

| Boiling Point | 64.7 °C | Methanol Institute |

| Density | 0.792 g/cm³ | Methanol Institute |

| Solubility in Water | Miscible in all proportions | PubChem[5] |

The Molecular Basis for Solubility: Intermolecular Interactions

The solubility of 4-ethylpyridine 1-oxide in methanol is a direct consequence of the favorable intermolecular forces that can be established between the solute and solvent molecules.

The primary interactions at play are:

-

Dipole-Dipole Interactions: Both 4-ethylpyridine 1-oxide and methanol are polar molecules. The highly polar N-oxide bond in 4-ethylpyridine 1-oxide creates a significant dipole moment, which can align with the dipole of methanol's hydroxyl group.

-

Hydrogen Bonding: The oxygen atom of the N-oxide group in 4-ethylpyridine 1-oxide can act as a hydrogen bond acceptor for the hydroxyl hydrogen of methanol. This is a particularly strong type of intermolecular force that significantly contributes to the dissolution of the solute.

The ethyl group on the pyridine ring is nonpolar and will have a minor negative impact on solubility in a polar solvent like methanol. However, the strong polarity of the N-oxide group is the dominant factor promoting solubility.

Caption: Intermolecular forces between 4-Ethylpyridine 1-oxide and Methanol.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted "shake-flask" method coupled with gravimetric analysis for the quantitative determination of the solubility of 4-ethylpyridine 1-oxide in methanol.[6] This method is robust, reliable, and does not require specialized instrumentation beyond standard laboratory equipment.

Principle

An excess of the solute (4-ethylpyridine 1-oxide) is equilibrated with the solvent (methanol) at a constant temperature until the solution is saturated. A known volume of the saturated solution is then carefully separated and the solvent is evaporated. The mass of the remaining solute is then determined, from which the solubility can be calculated.

Materials and Equipment

-

4-Ethylpyridine 1-oxide (solid)

-

Methanol (analytical grade)

-

Conical flasks with stoppers

-

Thermostatic shaking water bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Procedure

-

Preparation: Add an excess amount of solid 4-ethylpyridine 1-oxide to a conical flask containing a known volume of methanol. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration: Tightly stopper the flask and place it in a thermostatic shaking water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

-

Sampling: After equilibration, remove the flask from the shaker and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 10.0 mL) of the clear supernatant using a volumetric pipette.

-

Filtration: To ensure no solid particulates are transferred, pass the collected aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish.

-

Mass Determination of Solution: Immediately after filtration, weigh the vial containing the filtered saturated solution and record the mass.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the methanol without decomposing the 4-ethylpyridine 1-oxide (e.g., 60°C).

-

Drying to Constant Mass: After the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Once cooled, weigh the vial. Repeat the drying and cooling cycles until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).

-

Calculation: The solubility can be calculated using the following formulas:

-

Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

To express solubility in g/100 mL of solvent, the density of methanol at the experimental temperature is required.

-

Self-Validation and Trustworthiness

The protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:

-

Confirmation of Saturation: The presence of excess undissolved solid visually confirms that the solution has reached its saturation point.

-

Temperature Control: The use of a thermostatic bath ensures that the solubility is determined at a constant and known temperature, a critical factor influencing solubility.

-

Removal of Particulates: Filtration of the saturated solution is a crucial step to prevent undissolved solute from artificially inflating the measured solubility.

-

Drying to Constant Mass: This ensures that all the solvent has been removed and only the mass of the dissolved solute is being measured.

Factors Influencing Solubility

While the inherent properties of the solute and solvent are primary determinants, external factors can also influence solubility:

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined. For endothermic dissolution processes, an increase in temperature will lead to higher solubility.

-

Purity of Components: The presence of impurities in either the 4-ethylpyridine 1-oxide or the methanol can affect the measured solubility. Using high-purity reagents is essential for obtaining accurate and reproducible data.

-

Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

Conclusion

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. Pyridine, 4-ethyl-, 1-oxide. [Link]

-

PubChem. 4-Ethylpyridine. [Link]

-

Cheméo. Chemical Properties of Pyridine, 4-ethyl- (CAS 536-75-4). [Link]

-

Cheméo. Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). [Link]

-

Scribd. Determination of Solubility by Gravimetric Method. [Link]

-

Supercritical Fluid Technologies, Inc. Determining the Solubility, Cloud Point, Swelling and Crystallization Properties of Materials in Supercritical Carbon Dioxide. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link]

-

Ink World. Cloud Point vs. Traditional Titration Methods to Determine Solubility. [Link]

-

Technobis Crystallization Systems. The importance of solubility and how to collect it using dynamic methods. [Link]

-

PubChem. Methanol. [Link]

-

Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

ResearchGate. (a) Detection of clear and cloud points, (b) Solubility curve and MSZ limit.. [Link]

-

Scribd. 4 - Solubility - Gravimetric Method | PDF. [Link]

-

Wikipedia. Cloud point. [Link]

-

Solubility of Things. Methanol. [Link]

-

PMC. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. [Link]

-

ResearchGate. Solubility Properties of Methanol in Organic Solvents | Request PDF. [Link]

-

ChemSynthesis. 4-ethylpyridine. [Link]

-

PubChemLite. 4-ethylpyridine 1-oxide (C7H9NO). [Link]

Sources

- 1. 4-ethylpyridine 1-oxide CAS#: 14906-55-9 [m.chemicalbook.com]

- 2. 4-ethylpyridine 1-oxide | 14906-55-9 [amp.chemicalbook.com]

- 3. research.nu.edu.kz [research.nu.edu.kz]

- 4. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Solubility of 4-Ethylpyridine 1-oxide in Dichloromethane: Principles, Determination, and Practical Implications

For immediate release

Introduction: The Significance of 4-Ethylpyridine 1-oxide

4-Ethylpyridine 1-oxide (C₇H₉NO, CAS No. 14906-55-9) is a heterocyclic N-oxide derivative of 4-ethylpyridine.[1] It serves as a valuable intermediate and reagent in organic synthesis. The introduction of the N-oxide functional group dramatically alters the electronic properties of the parent pyridine ring, transforming it into a highly polar, zwitterionic moiety (N⁺-O⁻).[2][3] This modification enhances its utility in various chemical transformations, including acting as an oxidizing agent and a directing group in aromatic substitutions. Given that many of these reactions are performed in non-aqueous media, understanding its solubility in common organic solvents like dichloromethane is critical for reaction design, optimization, and scale-up.

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

-

4-Ethylpyridine 1-oxide: This molecule possesses a dual nature. The N-oxide group imparts a strong dipole moment, making this part of the molecule highly polar and a potent hydrogen bond acceptor.[2][3] Conversely, the ethyl group and the pyridine ring contribute nonpolar, lipophilic characteristics.

-

Dichloromethane (DCM, CH₂Cl₂): Dichloromethane is a volatile, colorless liquid widely used as a solvent.[4][5] Although it is not miscible with water, it is considered a moderately polar solvent due to the electronegativity difference between the carbon and chlorine atoms.[4][6] It can effectively engage in dipole-dipole interactions but is not a hydrogen bond donor.

The solubility of 4-Ethylpyridine 1-oxide in DCM is a result of favorable dipole-dipole interactions between the polar N-oxide group and the polar C-Cl bonds of dichloromethane, combined with London dispersion forces between the nonpolar regions of both molecules. While qualitative sources state that 4-Ethylpyridine 1-oxide is soluble in dichloromethane, the precise quantitative limit depends on factors like temperature and purity.[7]

Caption: Intermolecular forces governing solubility.

A Validated Protocol for Quantitative Solubility Determination

To ensure scientific integrity, any experimental determination of solubility must follow a self-validating protocol. The following gravimetric method, adapted from standard laboratory procedures, provides a reliable means to quantify the solubility of 4-Ethylpyridine 1-oxide in dichloromethane.[8][9]

3.1. Materials and Equipment

-

4-Ethylpyridine 1-oxide (≥98% purity)

-

Dichloromethane (HPLC grade or equivalent)

-

Analytical balance (readability ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE membrane)

-

Glass syringes

-

Pre-weighed glass sample pans

-

Vacuum oven

3.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solution: To a series of glass vials, add a known mass of 4-Ethylpyridine 1-oxide sufficient to create a visible excess of solid. Add a precise volume (e.g., 5.0 mL) of dichloromethane to each vial. Seal the vials immediately to prevent solvent evaporation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is essential.[9]

-

Phase Separation: After equilibration, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid. This step facilitates the clean withdrawal of the saturated supernatant.

-

Sampling and Filtration: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed glass sample pan. Filtration is a critical step to remove any microscopic undissolved particles.

-

Solvent Evaporation: Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the dichloromethane has completely evaporated and the weight is constant.

-

Calculation: Reweigh the sample pan containing the dried solute. The solubility (S) is calculated using the following formula:

S (g/L) = (Mass_final - Mass_initial) / Volume_aliquot

Where:

-

Mass_final is the mass of the pan with the dried solute.

-

Mass_initial is the mass of the empty pan.

-

Volume_aliquot is the volume of the filtered supernatant taken for analysis.

-

3.4. System Validation To ensure the trustworthiness of the results, the protocol must be self-validating:

-

Time to Equilibrium: Perform measurements at multiple time points (e.g., 24, 48, and 72 hours). Consistent results indicate that equilibrium has been achieved.

-

Reproducibility: Conduct the experiment in triplicate to assess the precision of the measurement.

-

Purity Analysis: Confirm the purity of the starting material and the solid residue after the experiment using techniques like melting point or HPLC to ensure no degradation or polymorphism occurred.

Data Presentation and Practical Implications

While specific experimental values are pending the execution of the protocol above, the data should be presented clearly.

Table 1: Hypothetical Solubility Data for 4-Ethylpyridine 1-oxide in Dichloromethane

| Temperature (°C) | Mean Solubility (g/L) | Standard Deviation | Molar Solubility (mol/L) |

| 20 | Value A | ± X | Value A / 123.15 |

| 25 | Value B | ± Y | Value B / 123.15 |

| 30 | Value C | ± Z | Value C / 123.15 |

| Calculated using a molar mass of 123.15 g/mol for 4-Ethylpyridine 1-oxide.[1] |

Implications for Researchers:

-

Reaction Concentration: Knowing the maximum solubility allows chemists to design reactions at optimal concentrations, avoiding issues with reagent precipitation and ensuring reaction homogeneity.

-

Purification and Crystallization: Solubility data is fundamental for developing purification strategies, such as anti-solvent crystallization or chromatography, where solvent selection is key.

-

Drug Development: In pharmaceutical contexts, solubility in chlorinated solvents can be relevant for specific synthetic steps or for creating formulations for preclinical studies. The N-oxide group is often used to enhance aqueous solubility in final drug products.[2]

Conclusion

Understanding the solubility of 4-Ethylpyridine 1-oxide in dichloromethane is a crucial, yet often unpublished, parameter for its effective use in research and development. By applying fundamental physicochemical principles and employing a robust, validated experimental protocol, researchers can obtain reliable quantitative data. This knowledge empowers scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities with greater efficiency and control.

References

-

PubChem. 4-Ethylpyridine | C7H9N | CID 10822. [Online] Available at: [Link]

-

ChemSynthesis. 4-ethylpyridine - 536-75-4. [Online] Available at: [Link]

-

Columbus Chemical Industries. Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. [Online] Available at: [Link]

-

Pipzine Chemicals. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. [Online] Available at: [Link]

-

PubChem. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). [Online] Available at: [Link]

-

Boel, G. et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. STANDARD OPERATING PROCEDURE: for solubility testing. [Online] Available at: [Link]

-

Singh, P. et al. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. RSC. [Online] Available at: [Link]

-

Fako, E. et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Online] Available at: [Link]

-

Wikipedia. Dichloromethane. [Online] Available at: [Link]

-

Science of Synthesis. Product Class 3: Amine N-Oxides. [Online] Available at: [Link]

-

PubChem. Dichloromethane | CH2Cl2 | CID 6344. [Online] Available at: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online] Available at: [Link]

-

SlideShare. solubility experimental methods.pptx. [Online] Available at: [Link]

-

ReAgent. What Is Dichloromethane? | The Chemical Blog. [Online] Available at: [Link]

-

Wikipedia. Nitrous oxide. [Online] Available at: [Link]

-